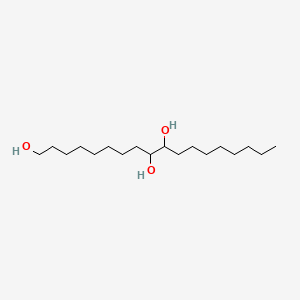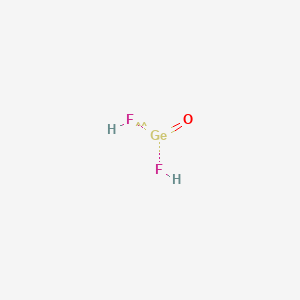
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7th position can be done using methylating agents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group can be introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the development of new materials or chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride: Lacks the phenylpropyl group.
2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine: The free base form without the hydrochloride.
Uniqueness
The presence of the methoxy group and the phenylpropyl chain in 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride may confer unique pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
50634-93-0 |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-21-18-11-5-10-16-13-17(22-19(16)18)14-20-12-6-9-15-7-3-2-4-8-15;/h2-5,7-8,10-11,17,20H,6,9,12-14H2,1H3;1H |
InChI-Schlüssel |
KGBXFYDAOLABAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(C2)C[NH2+]CCCC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)









![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)


